N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used as scaffolds in medicinal chemistry and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole ring. The crystal structure of similar compounds has been determined , but specific information for “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide” is not available.Scientific Research Applications
Excited State Hydrogen Bond and Proton Transfer Studies
This compound is used in the study of excited state hydrogen bonds and proton transfers. The solvent effect on the hydrogen bond dynamical process has been analyzed theoretically using this compound . The computed absorption and fluorescence emission spectra of the compound are in agreement with the experimental peak values .
Transfer Hydrogenation of Ketones
The compound has been used in the transfer hydrogenation of ketones. Reactions of the compound with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes . These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Synthesis of Difluoroboron Complexes
The compound has been used in the synthesis of difluoroboron complexes. Two aromatic imidazole-functionalized ligands and their difluoroboron complexes were successfully synthesized by linking the aromatic imidazole units into 2-(benzo[d]thiazol-2-yl)phenol via Suzuki-Miyaura cross-coupling reaction .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes, influencing their activity .
Mode of Action
It’s known that the benzo[d]thiazol-2-yl moiety in similar compounds plays a crucial role in their biological activity . The interaction of the compound with its targets could lead to changes in the targets’ conformation or activity, thereby influencing the biochemical pathways they are involved in .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetic profile of similar compounds has been found to be favorable .
Result of Action
Similar compounds have been reported to exhibit antibacterial activity, indicating that they may inhibit the growth and proliferation of bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c28-21-10-7-17(15-19(21)24-26-20-3-1-2-4-22(20)33-24)25-23(29)16-5-8-18(9-6-16)34(30,31)27-11-13-32-14-12-27/h1-10,15,28H,11-14H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCOFWKOHTQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.